molecular formula C16H10N6O B8436278 3-pyridin-2-yl-5-(5-pyrimidin-5-ylpyridin-3-yl)-1,2,4-oxadiazole

3-pyridin-2-yl-5-(5-pyrimidin-5-ylpyridin-3-yl)-1,2,4-oxadiazole

Cat. No.: B8436278
M. Wt: 302.29 g/mol
InChI Key: CSXKGMDPUGOSQZ-UHFFFAOYSA-N
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Description

3-pyridin-2-yl-5-(5-pyrimidin-5-ylpyridin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains pyridine, pyrimidine, and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-pyridin-2-yl-5-(5-pyrimidin-5-ylpyridin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyanopyridine with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 3-(5-pyrimidin-5-ylpyridin-3-yl)carboxylic acid under dehydrating conditions to yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-pyridin-2-yl-5-(5-pyrimidin-5-ylpyridin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with nucleophiles replacing hydrogen atoms.

Scientific Research Applications

3-pyridin-2-yl-5-(5-pyrimidin-5-ylpyridin-3-yl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its heterocyclic structure.

    Materials Science: Use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-pyridin-2-yl-5-(5-pyrimidin-5-ylpyridin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-pyridin-2-yl-5-(5-pyrimidin-5-ylpyridin-3-yl)-1,2,4-triazole
  • 3-pyridin-2-yl-5-(5-pyrimidin-5-ylpyridin-3-yl)-1,2,4-thiadiazole

Uniqueness

3-pyridin-2-yl-5-(5-pyrimidin-5-ylpyridin-3-yl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for designing compounds with specific biological activities and material properties.

Properties

Molecular Formula

C16H10N6O

Molecular Weight

302.29 g/mol

IUPAC Name

3-pyridin-2-yl-5-(5-pyrimidin-5-ylpyridin-3-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C16H10N6O/c1-2-4-20-14(3-1)15-21-16(23-22-15)12-5-11(6-17-7-12)13-8-18-10-19-9-13/h1-10H

InChI Key

CSXKGMDPUGOSQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)C3=CN=CC(=C3)C4=CN=CN=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a similar fashion, 3-(2-pyridyl)-5-(5-bromo-pyrid-3-yl)-1,2,4-oxadiazole (42 mg, 0.1385 mmole), 5-pyrimidylboronic acid (26.6 mg,0.208 mmole) and Pd(PPh3)4 (23.99 mg, 0.021 mmole) in a solution of 2M sodium carbonate (1.5 mL) and ethylene glycol dimethyl ether (1.5 mL) was heated overnight at 105° C. Standard workup afforded 3.2 mg (8%) of 3-(2-pyridyl)-5-[5-(5-pyrimidyl)-pyrid-3-yl ]-1,2,4-oxadiazole (3.2 mg, 7.6%).
Quantity
42 mg
Type
reactant
Reaction Step One
Quantity
26.6 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
23.99 mg
Type
catalyst
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

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